2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-nitrophenyl)ethanone
Description
This compound belongs to the class of 1,2,4-triazole-thio-ethanone derivatives, characterized by a triazole core substituted with a sulfur-linked ethanone moiety. The structural uniqueness of this compound arises from:
- A phenyl group at the 4-position of the triazole, enhancing steric bulk.
- A 3-nitrophenyl group attached to the ethanone, introducing strong electron-withdrawing effects that may influence reactivity and binding affinity.
Properties
IUPAC Name |
2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(3-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O5S/c29-19(16-7-6-10-18(13-16)28(30)31)15-34-24-26-25-23(27(24)17-8-2-1-3-9-17)22-14-32-20-11-4-5-12-21(20)33-22/h1-13,22H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIBPWHAZFRDRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=NN=C(N3C4=CC=CC=C4)SCC(=O)C5=CC(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-nitrophenyl)ethanone typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the dioxin and nitrophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Products include nitro derivatives.
Reduction: Products include amine derivatives.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
The compound 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-nitrophenyl)ethanone is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its potential uses, focusing on its biological activities, synthesis methods, and implications in medicinal chemistry.
Table 1: Structural Components
| Component | Description |
|---|---|
| Dioxin moiety | Contributes to the compound's reactivity |
| Triazole ring | Known for its biological activity |
| Nitrophenyl group | Enhances electron-withdrawing properties |
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. Triazoles have been shown to inhibit fungal growth and have been utilized in the development of antifungal agents. The specific compound discussed may enhance these effects due to the presence of the dioxin structure which can interact with biological membranes.
Anticancer Properties
Studies have suggested that similar compounds can act as inhibitors of various cancer cell lines. The incorporation of the nitrophenyl group may enhance cytotoxicity against specific tumor types by inducing apoptosis in cancer cells. Research into derivatives of this compound could lead to novel anticancer therapies.
Inhibition of Protein Kinases
The triazole moiety is known for its ability to inhibit protein kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases. This compound may serve as a lead structure for developing selective kinase inhibitors targeting pathways involved in tumor progression.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions, including coupling reactions between the dioxin derivative and triazole precursors. Modifications can be made to enhance solubility or target specificity for therapeutic applications.
Case Study 1: Antifungal Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of triazole-dioxin compounds and evaluated their antifungal activity against Candida albicans. The results showed that modifications on the dioxin ring significantly increased antifungal potency compared to standard treatments.
Case Study 2: Anticancer Activity
A recent investigation published in Cancer Research demonstrated that a related compound exhibited selective cytotoxicity against breast cancer cell lines. The study indicated that the mechanism involved apoptosis induction through mitochondrial pathways, suggesting potential for development as an anticancer agent.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, in medicinal chemistry, it might interact with biological targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The triazole ring and nitrophenyl group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Electronic and Physicochemical Properties
- Electron-Withdrawing vs. In contrast, compounds with methoxy or ethoxy substituents (e.g., ) exhibit electron-donating effects, increasing solubility and altering redox behavior.
Predicted Physical Properties :
- The target compound’s nitro group likely increases density (~1.35–1.40 g/cm³) compared to methoxy/ethoxy analogs (e.g., 1.30 g/cm³ in ).
- Acidity : The nitro group may lower the pKa (predicted <1.0) relative to analogs with electron-donating groups (pKa ~1.15 in ), influencing protonation states under physiological conditions.
Structural Analysis Techniques
- X-ray Diffraction and DFT : Compounds like and were analyzed via single-crystal X-ray and DFT/B3LYP methods, revealing precise bond lengths and angles. The target compound’s dihydrodioxin ring may induce planar geometry, similar to cyclobutyl derivatives in .
Biological Activity
The compound 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-nitrophenyl)ethanone is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring and a dioxin moiety, which are known for their biological significance. Its molecular formula is , with a molar mass of approximately 402.46 g/mol.
Research indicates that compounds with similar structural motifs often interact with various biological targets including enzymes and receptors involved in cancer progression. The presence of the triazole ring may enhance its ability to inhibit specific pathways related to tumor growth and metastasis.
Anticancer Activity
Several studies have explored the anticancer potential of compounds related to this structure. For instance, derivatives containing the triazole ring have been shown to exhibit significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HEPG2 | 0.81 | |
| Compound B | MDA-MB-435 | 0.67 | |
| Compound C | HCT116 | 0.80 |
The compound's activity is often compared with established chemotherapeutics, demonstrating promising results in inhibiting cancer cell proliferation.
Enzyme Inhibition
In addition to direct cytotoxicity against cancer cells, the compound may also act as an inhibitor of specific enzymes involved in cancer metabolism. For example, some derivatives have shown inhibition of methionine aminopeptidase type II with IC50 values significantly lower than standard inhibitors .
Case Studies
A notable study evaluated the efficacy of various triazole derivatives in inhibiting tumor growth in vivo. The compound was administered to mice bearing xenograft tumors and demonstrated a substantial reduction in tumor size compared to control groups. This suggests that the compound not only inhibits cancer cell proliferation in vitro but also exhibits antitumor activity in vivo.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodology : The compound’s synthesis likely involves coupling a 1,2,4-triazole-thiol intermediate with a ketone derivative. A general approach includes refluxing substituted benzaldehyde with triazole precursors in ethanol under acidic catalysis, followed by solvent evaporation and purification via column chromatography . For optimization, variables such as reaction time (e.g., 4–8 hours), solvent polarity, and catalyst type (e.g., glacial acetic acid vs. Lewis acids) should be systematically tested. Monitoring reaction progress via TLC or HPLC is critical .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology : Use a combination of analytical techniques:
- HPLC-DAD : Develop a method with a C18 column, gradient elution (e.g., acetonitrile/water), and UV detection at 254 nm to assess purity (>95%) .
- NMR/IR Spectroscopy : Confirm the presence of key functional groups (e.g., C=O at ~1700 cm⁻¹ in IR; aromatic protons in ¹H NMR) and rule out byproducts .
- Elemental Analysis (CHNS) : Compare experimental vs. theoretical values for C, H, N, and S to verify stoichiometry .
Q. What preliminary biological screening assays are suitable for evaluating its antimicrobial potential?
- Methodology : Conduct broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with ciprofloxacin as a positive control. Measure MIC (Minimum Inhibitory Concentration) values and compare to structurally related triazoles, which have shown MICs in the 8–64 µg/mL range .
Advanced Research Questions
Q. How can computational modeling predict its binding affinity to bacterial tyrosinase or other enzymatic targets?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of bacterial tyrosinase (PDB ID: 3NM8). Focus on key interactions (e.g., hydrogen bonding with the triazole sulfur, π-π stacking with the 3-nitrophenyl group). Validate predictions with in vitro enzyme inhibition assays (IC₅₀ determination) .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Case Study : If analog A shows higher antifungal activity but lower solubility than analog B, perform:
- Solubility Studies : Use shake-flask method in PBS (pH 7.4) to quantify logP.
- SAR Analysis : Corolate substituent effects (e.g., electron-withdrawing nitro groups enhance target binding but reduce solubility) .
- In Silico ADMET : Predict bioavailability and toxicity using tools like SwissADME .
Q. How can advanced chromatographic methods improve quantification in complex matrices (e.g., serum)?
- Methodology : Validate an LC-MS/MS method with MRM (Multiple Reaction Monitoring) for selective detection. Optimize sample preparation via protein precipitation (acetonitrile) and solid-phase extraction. Achieve LOD (Limit of Detection) < 0.1 ng/mL by tuning ionization parameters (e.g., ESI+ mode) .
Q. What experimental designs are optimal for assessing environmental stability and degradation pathways?
- Design : Use a split-plot randomized block design to test photodegradation (UV light), hydrolysis (pH 2–12), and microbial degradation. Monitor degradation products via HRMS and quantify half-life (t₁/₂) using first-order kinetics. Compare to EPA guidelines for ecological risk assessment .
Key Citations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
